REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1N.N([O-])=O.[Na+].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:17]=1[O:23][CH3:24].C([O-])(=O)C.[Na+]>OS(O)(=O)=O.C(Cl)(Cl)(Cl)Cl>[Cl:22][C:19]1[CH:18]=[C:17]([O:23][CH3:24])[C:16]([Cl:15])=[CH:21][C:20]=1[C:3]1[CH:5]=[C:6]([Cl:10])[C:7]([Cl:9])=[CH:8][C:2]=1[Cl:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C(=C1)Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.828 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir below 0° C. for 45 minutes at which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
cold distilled water
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
stirred 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with several portions of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a heavy oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled (150-200° C., 0.2 mm Hg) through a Kugelrhor apparatus
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)OC)Cl)C1=C(C=C(C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 7.4% | |
YIELD: CALCULATEDPERCENTYIELD | 22.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |